molecular formula C23H22N4O3 B2375069 N-(2,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 942035-06-5

N-(2,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No.: B2375069
CAS No.: 942035-06-5
M. Wt: 402.454
InChI Key: IXFBONMMMWDAQI-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C23H22N4O3 and its molecular weight is 402.454. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Interaction Analysis

N-(2,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide, due to its complex structure, has been a subject of interest for its potential applications in various scientific research areas. Its structural components and interactions offer insights into its multifunctional capabilities, ranging from biological activities to chemical properties influencing pharmaceutical research and development.

Potential Biological Activities

The chemical's structural analogs, including various pyrazole and acetamide derivatives, have shown a range of biological activities. For example, 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have been explored for their antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, suggesting potential applications in developing novel antipsychotic medications (Wise et al., 1987).

Chemical Synthesis and Modification

The adaptability of this compound for chemical synthesis and modification has been demonstrated through the creation of various compounds with enhanced or specific properties. For instance, the synthesis of novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives highlights the compound's utility in developing materials with potential antioxidant activities (Chkirate et al., 2019).

Imaging and Diagnostic Applications

Research into 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has identified selective ligands of the translocator protein (18 kDa), with derivatives like DPA-714 designed for in vivo imaging using positron emission tomography (PET), demonstrating potential applications in diagnostic imaging and neurological research (Dollé et al., 2008).

Anticonvulsant and Antimicrobial Potential

Synthesis and evaluation of alkanamide derivatives have revealed compounds with significant anticonvulsant activity, suggesting potential uses in epilepsy treatment and neurological disorder management (Tarikogullari et al., 2010). Additionally, new heterocyclic compounds incorporating the antipyrine moiety have shown promising antimicrobial activities, indicating potential applications in developing new antimicrobial agents (Bondock et al., 2008).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves the condensation of 2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine with 2,4-dimethylbenzoyl chloride, followed by the reaction of the resulting intermediate with N-(2-chloroacetyl)acetamide.", "Starting Materials": [ "2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine", "2,4-dimethylbenzoyl chloride", "N-(2-chloroacetyl)acetamide" ], "Reaction": [ "Step 1: Condensation of 2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine or pyridine to form the intermediate 2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl 2,4-dimethylbenzoate.", "Step 2: Reaction of the intermediate with N-(2-chloroacetyl)acetamide in the presence of a base such as potassium carbonate or sodium hydride to form the final product N-(2,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide." ] }

CAS No.

942035-06-5

Molecular Formula

C23H22N4O3

Molecular Weight

402.454

IUPAC Name

N-(2,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide

InChI

InChI=1S/C23H22N4O3/c1-15-4-9-19(16(2)12-15)24-22(28)14-26-10-11-27-21(23(26)29)13-20(25-27)17-5-7-18(30-3)8-6-17/h4-13H,14H2,1-3H3,(H,24,28)

InChI Key

IXFBONMMMWDAQI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)OC)C2=O)C

solubility

not available

Origin of Product

United States

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